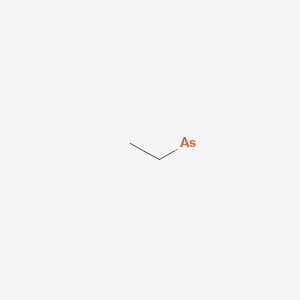

Ethylarsine

Beschreibung

Ethylarsine, also known as ethylarsane, is an organoarsenic compound with the chemical formula C2H7As. It is a colorless, flammable liquid with a garlic-like odor. Ethylarsine is primarily used in the semiconductor industry and in chemical research. It is known for its toxicity and must be handled with care.

Eigenschaften

InChI |

InChI=1S/C2H5As/c1-2-3/h2H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTKYCXEDDECIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[As] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5As | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208031, DTXSID40870648 | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylarsane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-59-9 | |

| Record name | Arsine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ethylarsine can be synthesized through several methods. One common method involves the reaction of ethyl iodide with sodium arsenide. The reaction is carried out in an inert atmosphere to prevent oxidation. Another method involves the reduction of ethylarsine oxide with hydrogen in the presence of a catalyst. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Ethylarsine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Ethylarsine can be oxidized to ethylarsine oxide using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: Ethylarsine oxide can be reduced back to ethylarsine using hydrogen gas in the presence of a catalyst.

Substitution: Ethylarsine can undergo substitution reactions with halogens to form ethylarsine halides. For example, reacting ethylarsine with chlorine gas produces ethylarsine chloride.

Common reagents used in these reactions include hydrogen peroxide, nitric acid, hydrogen gas, and chlorine gas. The major products formed from these reactions include ethylarsine oxide and ethylarsine halides.

Wissenschaftliche Forschungsanwendungen

Ethylarsine has several scientific research applications:

Chemistry: Ethylarsine is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.

Biology: Ethylarsine is used in biological research to study the effects of arsenic compounds on living organisms. It is also used in the development of arsenic-based drugs.

Medicine: Ethylarsine is used in the development of arsenic-based chemotherapeutic agents. It is also used in the study of arsenic poisoning and its treatment.

Industry: Ethylarsine is used in the semiconductor industry as a dopant for the production of gallium arsenide semiconductors. It is also used in the production of other electronic components.

Wirkmechanismus

The mechanism of action of ethylarsine involves its interaction with cellular components, particularly proteins and enzymes. Ethylarsine can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This can disrupt cellular processes and lead to cell death. Ethylarsine can also generate reactive oxygen species, which can cause oxidative damage to cellular components.

Vergleich Mit ähnlichen Verbindungen

Ethylarsine is similar to other organoarsenic compounds such as methylarsine and dimethylarsine. ethylarsine is unique in its chemical structure and reactivity. Unlike methylarsine, which has a single methyl group attached to the arsenic atom, ethylarsine has an ethyl group attached to the arsenic atom. This difference in structure leads to differences in reactivity and toxicity. Ethylarsine is also more reactive than dimethylarsine, which has two methyl groups attached to the arsenic atom.

Similar compounds include:

- Methylarsine (CH3AsH2)

- Dimethylarsine ((CH3)2AsH)

- Trimethylarsine ((CH3)3As)

These compounds share similar chemical properties but differ in their reactivity and applications.

Biologische Aktivität

Ethylarsine, a compound related to arsenic, has garnered attention due to its potential biological activities and toxicological effects. This article delves into the biological activity of ethylarsine, focusing on its mechanisms of action, toxic effects, and relevant case studies.

Ethylarsine is an organoarsenic compound with the chemical formula C₂H₅As. It is structurally similar to other alkyl arsines, which are known for their toxicity and potential carcinogenic properties. Understanding its chemical structure is crucial for elucidating its biological interactions.

1. Toxicological Effects

Ethylarsine exhibits significant toxicity, primarily affecting the respiratory system and skin. Studies have shown that exposure can lead to:

- Respiratory Irritation : Symptoms include labored breathing, pulmonary edema, and bronchial inflammation.

- Dermal Reactions : Skin exposure can result in irritation and necrosis.

Table 1 summarizes acute lethality studies conducted on laboratory animals exposed to ethylarsine:

| Species | Exposure Time (min) | Concentration (ppm) | Mortality Rate (%) | Observed Effects |

|---|---|---|---|---|

| Rats | 20 | 14,000-24,800 | High | Corneal opacity, lung congestion |

| Mice | 60 | 4,100-7,050 | Moderate | Labored breathing, rales |

| Rabbits | 10 | 0.2 mg/L | Low | Ocular lesions, corneal opacity |

2. Cellular Mechanisms

Ethylarsine's interaction with cellular components has been studied extensively. It is believed to induce oxidative stress and disrupt cellular signaling pathways.

- Oxidative Stress : Ethylarsine generates reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis Induction : Studies indicate that ethylarsine can trigger programmed cell death in various cell lines.

Case Study 1: Respiratory Exposure

A notable case involved a group of workers exposed to ethylarsine in an industrial setting. The study reported acute respiratory symptoms such as cough and dyspnea within hours of exposure. Long-term follow-up revealed persistent pulmonary function impairment.

Case Study 2: Dermal Exposure

Another investigation focused on individuals exposed to ethylarsine through skin contact during chemical handling. Symptoms included severe dermatitis and blistering, highlighting the compound's potent dermal toxicity.

Research Findings

Recent research has expanded our understanding of ethylarsine's biological activity:

- In Vitro Studies : Laboratory tests have shown that ethylarsine affects cell viability in human lung fibroblasts at low concentrations.

- Genotoxicity : Ethylarsine has been linked to DNA damage in mammalian cells, raising concerns about its carcinogenic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.